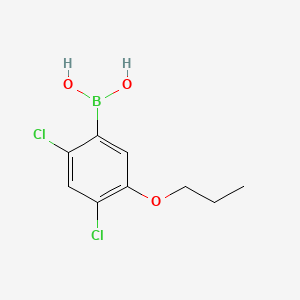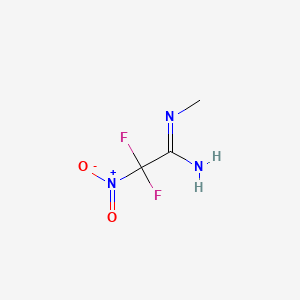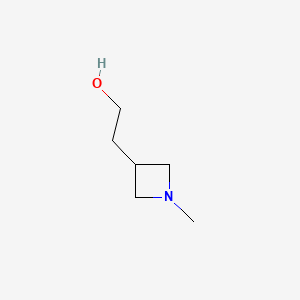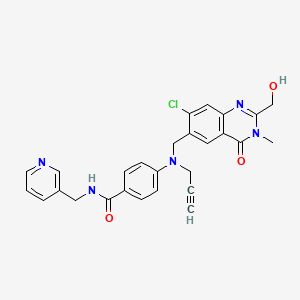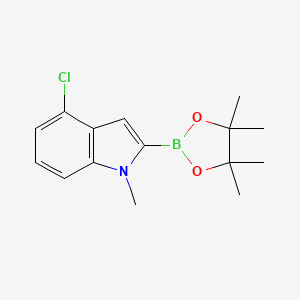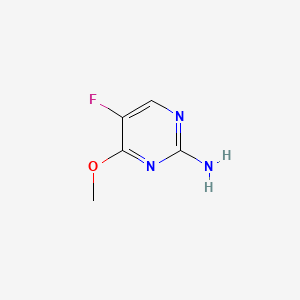
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is a chemical compound with the CAS Number: 1209050-26-9 . It has a molecular weight of 205.18 . The compound is typically in a solid or liquid physical form .
Molecular Structure Analysis
The linear formula of “®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is C9H10F3NO . The InChI key is VTLIABOHZPSHRN-LURJTMIESA-N .
Physical And Chemical Properties Analysis
“®-1-(4-(Trifluoromethoxy)phenyl)ethanamine” is typically stored at normal temperatures .
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis
The compound (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine serves as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are important in the development of painkillers. An efficient synthesis method involves a bienzyme cascade system utilizing R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system, achieving an enantiomeric excess of over 99.9%. This biocatalytic approach not only enhances the efficiency of synthesis but also contributes to the green chemistry domain by employing enzymatic reactions, which are more environmentally friendly and sustainable compared to traditional chemical synthesis methods (Yuan Lu et al., 2022).
Catalytic Transfer Hydrogenation
Chiral synthons derived from (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, such as (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine (L1), have been utilized in the synthesis of nickel(II) complexes that catalyze the asymmetric transfer hydrogenation (ATH) of ketones. These compounds demonstrate the potential of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine derivatives in catalysis, particularly in reactions that require high levels of enantioselectivity. Such applications are crucial in the pharmaceutical industry, where the production of enantiomerically pure substances is often required for drug efficacy and safety (Robert T. Kumah et al., 2019).
Antioxidant Activity Research
New derivatives of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine have been synthesized and evaluated for their antioxidant properties. Such research is fundamental in the search for new antioxidant agents, which are important in combating oxidative stress-related diseases. The development of these compounds can lead to the discovery of new therapeutic agents that can mitigate the effects of oxidative stress on the human body (K. Sancak et al., 2012).
Enantioselective Synthesis
The compound has also been utilized in the enantioselective synthesis of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol, an important pharmaceutical intermediate. A bioprocess involving recombinant Escherichia coli cells was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol with excellent enantioselectivity. This approach showcases the versatility of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine in enantioselective syntheses, contributing to the advancement of asymmetric synthesis techniques (Ying Chen et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654568 |
Source


|
| Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | |
CAS RN |
1209050-26-9 |
Source


|
| Record name | (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


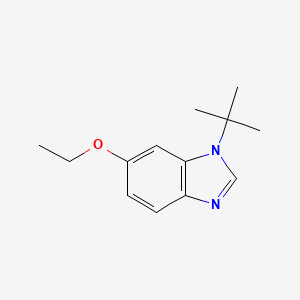

amine](/img/structure/B595089.png)

